1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and piperidine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The presence of the tosyl group enhances its stability and reactivity, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of an azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.
Quinazoline Formation: The triazole intermediate is then reacted with an appropriate quinazoline precursor under reflux conditions in the presence of a suitable solvent such as acetonitrile.
Piperidine Introduction: The quinazoline-triazole intermediate is further reacted with piperidine-4-carboxamide under basic conditions to introduce the piperidine moiety.
Tosylation: Finally, the compound is tosylated using tosyl chloride in the presence of a base like pyridine to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines .
Scientific Research Applications
1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazole-quinazoline derivative with antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidines: Known for their cardiovascular and antihypertensive activities.
1,2,3-Triazolo[1,5-a]pyridines: Studied for their potential as anticancer agents
Uniqueness
1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide is unique due to its specific combination of triazole, quinazoline, and piperidine moieties, which confer distinct pharmacological properties and reactivity. The presence of the tosyl group further enhances its stability and potential for derivatization .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-14-6-8-16(9-7-14)32(30,31)22-21-24-20(27-12-10-15(11-13-27)19(23)29)17-4-2-3-5-18(17)28(21)26-25-22/h2-9,15H,10-13H2,1H3,(H2,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKYBQPVDVPOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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